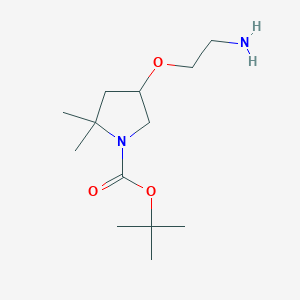

Tert-butyl 4-(2-aminoethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate

Description

Tert-butyl 4-(2-aminoethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate is a Boc-protected pyrrolidine derivative featuring a 2,2-dimethyl-substituted pyrrolidine ring with a 2-aminoethoxy group at the 4-position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. The 2-aminoethoxy side chain introduces a primary amine, which can participate in hydrogen bonding or serve as a site for further functionalization. This compound is likely utilized as an intermediate in pharmaceutical or organic synthesis, particularly where controlled amine reactivity is critical .

Propriétés

Formule moléculaire |

C13H26N2O3 |

|---|---|

Poids moléculaire |

258.36 g/mol |

Nom IUPAC |

tert-butyl 4-(2-aminoethoxy)-2,2-dimethylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)15-9-10(17-7-6-14)8-13(15,4)5/h10H,6-9,14H2,1-5H3 |

Clé InChI |

UPCWCKGXNQPEQU-UHFFFAOYSA-N |

SMILES canonique |

CC1(CC(CN1C(=O)OC(C)(C)C)OCCN)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-aminoethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4-(2-hydroxyethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate with an amine source under suitable conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like acetonitrile. The mixture is stirred and cooled to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 4-(2-aminoethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The aminoethoxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to yield amine derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized products.

Applications De Recherche Scientifique

Tert-butyl 4-(2-aminoethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of tert-butyl 4-(2-aminoethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with target proteins, while the pyrrolidine ring provides structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Reactivity and Solubility

- Aminoethoxy vs. Methoxy Groups: The primary amine in the target compound confers higher reactivity (e.g., nucleophilic substitution or conjugation) compared to the inert methoxy group in Tert-butyl 2-methoxypyrrolidine-1-carboxylate. This makes the target compound more versatile in downstream modifications .

- PEG Chain Influence : The tri-ethoxy PEG derivative () exhibits superior aqueous solubility due to its hydrophilic PEG chain, whereas the target compound’s solubility is moderated by the hydrophobic Boc group and dimethyl-substituted pyrrolidine .

Research Findings and Data Gaps

Further experimental studies are required to:

- Quantify solubility in polar vs. nonpolar solvents.

- Evaluate stability under varying pH and temperature conditions.

- Explore biological activity in target-based assays.

Activité Biologique

Tert-butyl 4-(2-aminoethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate (CAS Number: 3029247-75-1) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H23N2O3

- Molecular Weight : 233.31 g/mol

- SMILES Notation : C(C)(C)C(=O)NCCOCCN(C)C

Research indicates that compounds similar to tert-butyl 4-(2-aminoethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate exhibit significant inhibitory activity against cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in neurotransmission and are implicated in neurodegenerative diseases such as Alzheimer's disease.

Inhibition Studies

A study demonstrated that derivatives of pyrrolidine compounds showed potent inhibition of AChE and BChE with selectivity towards BChE. For instance, lead compounds displayed IC50 values of 1.90 ± 0.16 µM for AChE and 0.084 ± 0.008 µM for BChE, indicating strong inhibitory potential . The binding studies suggested that these compounds interact with both the catalytic and peripheral sites of AChE, potentially preventing β-amyloid aggregation, which is a hallmark of Alzheimer's pathology .

Biological Activity Overview

The biological activity of tert-butyl 4-(2-aminoethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate can be summarized as follows:

| Activity | Description |

|---|---|

| Cholinesterase Inhibition | Potent inhibitors of AChE and BChE, with implications for neurodegenerative diseases. |

| Antioxidant Activity | Exhibits high antioxidant activity in various assays, reducing oxidative stress. |

| Neuroprotective Effects | Potential to protect neuronal cells from apoptosis and oxidative damage. |

Neuroprotective Effects in Animal Models

In a recent study involving mouse brain homogenates, compounds similar to tert-butyl 4-(2-aminoethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate demonstrated significant inhibition of lipid peroxidation and chemiluminescence, indicating their potential as neuroprotective agents . These findings suggest that the compound may help mitigate oxidative damage in neuronal tissues.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the pyrrolidine ring and the substitution patterns on the amino groups significantly influence the biological activity of these compounds. For example, variations in the alkyl chain length or branching can enhance or reduce inhibitory potency against cholinesterases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.